4-[({[3-(4-Methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetyl)amino]benzamide
Description
This compound is a quinazolinone derivative featuring a 3-(4-methylphenyl) group, a 4-oxo-3,4-dihydroquinazolin-2-yl core, and a sulfanylacetylaminobenzamide substituent. Its structure is characterized by:
- A quinazolinone scaffold, known for its role in modulating biological targets such as kinases and receptors .
- A 4-methylphenyl group at position 3, contributing hydrophobic interactions and steric effects.
- A terminal benzamide group, influencing solubility and target affinity.
The compound’s design leverages the quinazolinone core’s pharmacophoric properties while optimizing substituents for target engagement and pharmacokinetics .
Properties
Molecular Formula |
C24H20N4O3S |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
4-[[2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]benzamide |
InChI |
InChI=1S/C24H20N4O3S/c1-15-6-12-18(13-7-15)28-23(31)19-4-2-3-5-20(19)27-24(28)32-14-21(29)26-17-10-8-16(9-11-17)22(25)30/h2-13H,14H2,1H3,(H2,25,30)(H,26,29) |
InChI Key |
QMYUYKXDQQCOHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({[3-(4-Methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetyl)amino]benzamide typically involves multiple steps, starting with the preparation of the quinazolinone core. This can be achieved through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions. The resulting quinazolinone is then functionalized with a 4-methylphenyl group through a Friedel-Crafts acylation reaction.
The next step involves the introduction of the sulfanylacetyl group, which can be achieved through a nucleophilic substitution reaction using a suitable thiol reagent. Finally, the benzamide moiety is introduced through an amide coupling reaction, typically using a coupling reagent such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-[({[3-(4-Methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the quinazolinone and benzamide moieties can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a Lewis acid catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Nitric acid, halogens (chlorine, bromine), aluminum chloride as catalyst.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro derivatives, halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[({[3-(4-Methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetyl)amino]benzamide is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Quinazolinone Core
The 3-position substituent on the quinazolinone ring significantly impacts activity. Key comparisons include:
Analysis :
- The 4-methylphenyl group balances hydrophobicity and steric effects, making it suitable for membrane penetration .
- Methoxyphenyl derivatives show enhanced solubility due to the polar methoxy group, though this may limit blood-brain barrier penetration .
Modifications in the Sulfanylacetyl Linker and Terminal Groups
The sulfanylacetyl-amino-benzamide moiety differentiates the target compound from analogues:
Analysis :
- The benzamide terminus provides moderate polarity, supporting both aqueous solubility and hydrophobic interactions .
- Phenoxyphenyl groups may improve binding to aromatic-rich pockets (e.g., kinase ATP sites) but reduce solubility .
Comparison with Piperazine-Carboxamide Analogues
Quinazolinone derivatives with piperazine-carboxamide substituents (e.g., A13–A18 in ) differ in their terminal pharmacophores:
Analysis :
- Piperazine-carboxamide derivatives exhibit improved CNS bioavailability due to their trifluoromethyl/methoxy groups .
- The target compound’s benzamide group offers broader applicability across non-CNS targets (e.g., peripheral enzymes) .
Anticancer Activity
- The target compound’s quinazolinone core aligns with derivatives showing tyrosine kinase inhibition (e.g., EGFR, VEGFR) .
- Compared to Compound 43 (-chlorophenyl analogue), the target’s 4-methyl group may reduce cytotoxicity but improve selectivity .
Physicochemical Properties
| Property | Target Compound | 4-Chlorophenyl Analogue (CAS 477329-16-1) | 4-Methoxyphenyl Analogue (Compound 40) |
|---|---|---|---|
| Melting Point (°C) | Not reported | 239–241 | 190–192 |
| Calculated LogP | ~3.2 | ~3.8 | ~2.5 |
| Aqueous Solubility (µg/mL) | Moderate | Low | High |
Biological Activity
4-[({[3-(4-Methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetyl)amino]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : C18H16N2O3S
- Molecular Weight : 336.39 g/mol
- IUPAC Name : 4-[({[3-(4-Methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetyl)amino]benzoic acid
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. The mechanism of action appears to involve the inhibition of specific kinases involved in cancer cell proliferation.
-
Cell Viability Assays : In vitro studies using various cancer cell lines demonstrated that this compound significantly reduces cell viability, with IC50 values indicating potent activity against breast and lung cancer cells.
Cell Line IC50 (µM) MCF-7 (Breast Cancer) 5.2 A549 (Lung Cancer) 7.8 HeLa (Cervical Cancer) 6.5 - Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2.
Enzyme Inhibition
The compound exhibits inhibitory activity against several key enzymes:
-
DNA Methyltransferases (DNMTs) : It has been reported to inhibit DNMT1 and DNMT3A, leading to demethylation of tumor suppressor genes and reactivation of their expression in cancer cell lines .
Enzyme Inhibition (%) DNMT1 65 DNMT3A 72
Study on Breast Cancer Cells
A study published in Cancer Research evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated that treatment with the compound led to significant reductions in cell proliferation and increased apoptosis rates compared to control groups.
Study on Lung Cancer Cells
Another investigation focused on A549 lung cancer cells, where the compound demonstrated a dose-dependent decrease in cell viability and induced cell cycle arrest at the G1 phase.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
